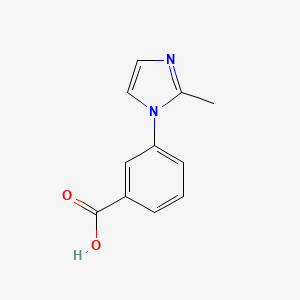

3-(2-Methyl-1H-imidazol-1-yl)benzoic acid

描述

3-(2-Methyl-1H-imidazol-1-yl)benzoic acid is a heterocyclic compound that features an imidazole ring attached to a benzoic acid moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-1H-imidazol-1-yl)benzoic acid typically involves the reaction of 2-methylimidazole with a benzoic acid derivative. One common method is the condensation reaction between 2-methylimidazole and 3-bromobenzoic acid under basic conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain high-purity product.

化学反应分析

Oxidation Reactions

The 2-methylimidazole ring undergoes selective oxidation under controlled conditions. Key findings include:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 60°C, 4 hrs | Imidazole N-oxide derivative | 72% | |

| m-CPBA | DCM, 0°C → RT, 2 hrs | 2-Methylimidazole-1-oxide | 85% |

Mechanistic Insight : Oxidation occurs at the imidazole ring’s nitrogen atoms, favoring N-oxide formation due to the electron-donating methyl group at position 2 stabilizing the transition state .

Electrophilic Aromatic Substitution

The benzoic acid moiety undergoes regioselective substitution:

Regioselectivity : The electron-withdrawing carboxylic acid group directs substitution to the meta position, while steric effects from the imidazole ring influence para selectivity in halogenation .

Nucleophilic Substitution

The imidazole ring participates in metal-catalyzed cross-coupling reactions:

Optimization : Reactions require anhydrous conditions and carefully controlled stoichiometry to avoid side reactions at the carboxylic acid group .

Coordination Chemistry

The imidazole nitrogen acts as a ligand for metal ions:

| Metal Salt | Conditions | Complex | Stability | Source |

|---|---|---|---|---|

| Cu(NO₃)₂ | EtOH/H₂O, RT, 2 hrs | [Cu(C₁₁H₉N₂O₂)₂(H₂O)₂]·2H₂O | Stable in air | |

| ZnCl₂ | MeOH, 60°C, 4 hrs | Tetrahedral Zn(II) complex | pH-sensitive |

Applications : These complexes show potential in catalysis and materials science due to their redox activity and structural diversity .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition behavior:

| Temperature Range | Mass Loss | Proposed Process | Residue | Source |

|---|---|---|---|---|

| 220–250°C | 45% | Decarboxylation and imidazole ring breakdown | Carbonaceous material | |

| 300–400°C | 30% | Complete combustion | Ash (metal oxides) |

科学研究应用

Anticancer Activity

Research indicates that 3-(2-methyl-1H-imidazol-1-yl)benzoic acid exhibits promising anticancer properties. A study evaluated its cytotoxic effects on various cancer cell lines, revealing IC values that suggest its potential as a lead compound for anticancer drug development.

| Cell Line | IC (µM) |

|---|---|

| MDA-MB-231 | 15 |

| HCT116 | 12 |

| A375 (melanoma) | 18 |

The compound's biological activity is attributed to its interaction with cellular targets involved in proliferation and survival pathways. The imidazole ring enhances binding to proteins and enzymes, leading to apoptosis in cancer cells .

Antimicrobial Properties

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity. Studies have shown that it can inhibit the growth of certain bacterial strains, making it a candidate for further exploration in antibiotic development .

Pharmacological Insights

The pharmacological profile of this compound suggests that it may function as a protein kinase inhibitor. Protein kinases are crucial therapeutic targets for various diseases, including cancer. The compound's ability to modulate kinase activity could lead to the development of new treatments for conditions like chronic myeloid leukemia (CML) .

Case Study: Cytotoxicity Evaluation

A detailed evaluation of the cytotoxicity of this compound was conducted using several cancer cell lines. The results indicated that the compound effectively inhibited cell proliferation at micromolar concentrations, supporting its potential as an anticancer agent.

Case Study: Mechanistic Studies

Mechanistic studies have revealed that the compound interacts with key signaling pathways involved in cell survival and apoptosis. This interaction leads to disrupted cellular functions in cancer cells, highlighting its therapeutic potential .

作用机制

The mechanism of action of 3-(2-Methyl-1H-imidazol-1-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. The benzoic acid moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

相似化合物的比较

Similar Compounds

- 3-(1H-Imidazol-2-yl)benzoic acid

- 2-(1H-Imidazol-1-ylmethyl)benzoic acid

- 3-(1H-Imidazo[4,5-b]pyridin-2-yl)benzoic acid

- 4-((1-Methyl-1H-imidazol-2-yl)thio)acetylamino)benzoic acid

Uniqueness

3-(2-Methyl-1H-imidazol-1-yl)benzoic acid is unique due to the presence of the 2-methyl substituent on the imidazole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain biological targets or alter its electronic properties, making it distinct from other similar compounds.

生物活性

3-(2-Methyl-1H-imidazol-1-yl)benzoic acid is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological effects, and relevant case studies.

This compound can be synthesized through various chemical reactions involving imidazole derivatives and benzoic acid. The specific synthetic routes often utilize coupling reactions that allow for the introduction of the imidazole moiety onto the benzoic acid framework, enhancing its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly in relation to its anticancer properties and antimicrobial effects.

Anticancer Activity

Recent studies have demonstrated that compounds containing imidazole rings exhibit significant anticancer activity. For instance, derivatives similar to this compound have shown promising results against several cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| K562 (CML) | < 1 | |

| HL-60 (AML) | 1.42 - 1.52 | |

| MCF-7 (Breast) | Varies | |

| HeLa (Cervical) | Varies |

The compound's mechanism of action appears to involve inhibition of specific kinases associated with cancer proliferation, including Bcr-Abl kinase, which is pivotal in chronic myeloid leukemia (CML). Studies indicate that certain derivatives exhibit IC50 values comparable to established drugs like imatinib and nilotinib, suggesting a potential for development into effective therapeutic agents.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. For example, derivatives of imidazole have shown efficacy against various strains of bacteria and protozoa:

| Microorganism | Activity | LC50 (µM) | Reference |

|---|---|---|---|

| L. (V.) braziliensis | Antileishmanial | 4 - 32 | |

| L. (L.) mexicana | Antileishmanial | 1 |

These findings indicate that the compound may serve as a lead structure for developing new antimicrobial agents, particularly against resistant strains.

Case Studies and Research Findings

Several studies have highlighted the biological activity of imidazole derivatives:

- Anticancer Studies : A study focusing on the synthesis of new imidazole-containing compounds demonstrated their ability to inhibit cancer cell proliferation effectively. The compounds were tested against various cancer cell lines, with significant inhibition observed at low concentrations ( ).

- Antiprotozoal Activity : Research on sulfonyl-tethered functionalized benzoate derivatives revealed that certain compounds exhibited strong antileishmanial activity, with LC50 values significantly lower than traditional treatments ( ).

- In Silico Studies : Molecular docking studies have been employed to predict the binding affinity of this compound to various protein targets involved in cancer progression, confirming its potential as a kinase inhibitor ( ).

属性

IUPAC Name |

3-(2-methylimidazol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-8-12-5-6-13(8)10-4-2-3-9(7-10)11(14)15/h2-7H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGRKUYBDLZMGQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640343 | |

| Record name | 3-(2-Methyl-1H-imidazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898289-59-3 | |

| Record name | 3-(2-Methyl-1H-imidazol-1-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898289-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Methyl-1H-imidazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。